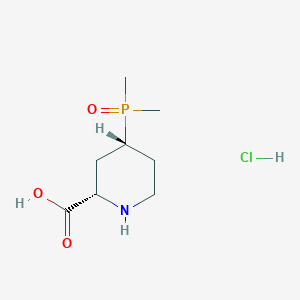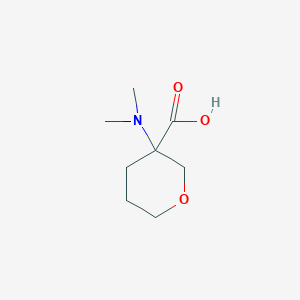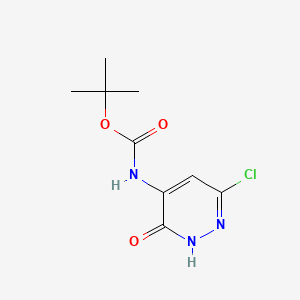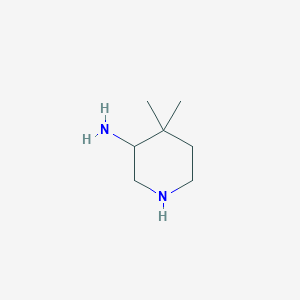
rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride: is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a dimethylphosphoryl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Dimethylphosphoryl Group: This step involves the phosphorylation of the piperidine ring using dimethylphosphoryl chloride under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the dimethylphosphoryl group.
Aplicaciones Científicas De Investigación
rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid
- rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid methyl ester
- rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid ethyl ester
Uniqueness
rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its chiral nature. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free acid or ester counterparts.
Propiedades
Fórmula molecular |
C8H17ClNO3P |
|---|---|
Peso molecular |
241.65 g/mol |
Nombre IUPAC |
(2S,4R)-4-dimethylphosphorylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H16NO3P.ClH/c1-13(2,12)6-3-4-9-7(5-6)8(10)11;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m1./s1 |
Clave InChI |
UBVPZRZTVONOFQ-HHQFNNIRSA-N |
SMILES isomérico |
CP(=O)(C)[C@@H]1CCN[C@@H](C1)C(=O)O.Cl |
SMILES canónico |
CP(=O)(C)C1CCNC(C1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid](/img/structure/B13505117.png)


![(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13505144.png)



![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)




